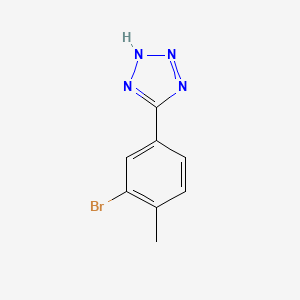

5-(3-Bromo-4-methylphenyl)-2H-tetrazole

Descripción

5-(3-Bromo-4-methylphenyl)-2H-tetrazole (CAS: 326912-89-4) is a halogenated tetrazole derivative characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring attached to the tetrazole core. This compound is commercially available (95% purity) and has applications in pharmaceutical and materials research due to its structural versatility . Tetrazoles, in general, are valued for their high nitrogen content, thermal stability, and bioisosteric properties, often serving as carboxylic acid surrogates in drug design .

Propiedades

IUPAC Name |

5-(3-bromo-4-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMWVWPEPRPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-methylaniline as the starting material.

Formation of the Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Bromo-4-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are employed under mild conditions (e.g., room temperature to 80°C) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Aplicaciones Científicas De Investigación

5-(3-Bromo-4-methylphenyl)-2H-tetrazole has several applications in scientific research:

Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic or photophysical properties.

Organic Synthesis: It serves as a versatile building block for the construction of more complex molecules, facilitating the synthesis of various heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The exact pathways can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5-(4-Bromophenyl)-2H-tetrazole (CAS: 50907-23-8)

- Structural Differences : Lacks the methyl group at the 4-position of the phenyl ring, having only a bromine atom at the para position.

- Physical Properties : Melting point of 260°C (decomposition), higher than many alkyl-substituted tetrazoles, indicating enhanced stability due to halogenation .

- Applications : Used as a ligand in coordination chemistry and as a precursor in Suzuki-Miyaura cross-coupling reactions .

5-(3,5-Dinitrophenyl)-2H-tetrazole Derivatives

- Structural Features : Substituted with electron-withdrawing nitro groups at the 3- and 5-positions of the phenyl ring.

- Biological Activity : 2-Substituted derivatives exhibit potent antimycobacterial activity (MIC: 1–4 µg/mL against Mycobacterium tuberculosis), outperforming 1-substituted analogs. The nitro groups enhance interaction with bacterial enzymes .

- Key Contrast : While bromine in 5-(3-Bromo-4-methylphenyl)-2H-tetrazole may improve lipophilicity, nitro groups in dinitrophenyl analogs increase electrophilicity and binding affinity to biological targets .

5-(Fluorodinitromethyl)-2H-tetrazole

- Structural Features: Contains a fluorodinitromethyl (–CF(NO₂)₂) group, a highly oxidizing substituent.

- Applications : Used in high-energy materials due to its oxygen balance (OB: 29.4% for combustion to CO) and thermal stability (decomposition >150°C). However, it exhibits high sensitivity to impact (IS = 0.5 J) .

- Key Contrast : Unlike this compound, this derivative is tailored for energetic applications rather than pharmaceuticals, emphasizing the role of substituents in defining compound utility .

5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

- Structural Features : Features an ethyl group on the phenyl ring and a tetrazolylmethyl side chain.

- Biological Activity : Demonstrates antitubercular activity (MIC: 2.5 µg/mL) and favorable ADMET properties, with the ethyl group enhancing metabolic stability compared to brominated analogs .

Comparative Data Table

Actividad Biológica

5-(3-Bromo-4-methylphenyl)-2H-tetrazole (CAS No. 326912-89-4) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

Chemical Formula: CHBrN

Molecular Weight: 239.08 g/mol

Structural Features: The compound features a tetrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Studies have demonstrated that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, similar compounds have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

- Anticancer Potential: The tetrazole moiety is recognized for its potential in anticancer applications. Compounds in this class have been evaluated for their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Tetrazoles may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: The compound may act on various receptors, altering cellular signaling pathways critical for growth and survival.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of tetrazole derivatives found that compounds similar to this compound exhibited promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined using the disc diffusion method:

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 | |

| Staphylococcus aureus | 25 | ||

| Candida albicans | 30 |

Anticancer Activity

In vitro studies on the anticancer properties of tetrazoles have shown that certain derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated a significant reduction in cell viability across several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | ||

| A549 (Lung Cancer) | 18 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cross-coupling or amination reactions. For example, a Ru-catalyzed decarboxylative N-alkylation protocol (as used for similar tetrazoles) can be adapted. React this compound with alkyl halides or arylboronic acids under inert atmospheres. Use Ru(dtbbpy)₃₂ as a catalyst in acetonitrile at 80°C for 12–24 hours. Purify via silica gel chromatography (hexane/ethyl acetate) and confirm purity using HPLC (>95%) and NMR (¹H/¹³C) . Characterization should include HRMS and 2D NMR (e.g., HMBC) to verify regioselectivity and absence of byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra to confirm aromatic protons (δ 7.2–8.1 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm). Use HSQC/HMBC to resolve coupling patterns .

- X-ray crystallography : Employ SHELXL (via SHELX suite) for structure refinement. Collect data at 200 K using Mo-Kα radiation (λ = 0.71073 Å). Address disorder in bromine/methyl groups using PART commands and isotropic displacement parameters (R1 < 0.05) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Screen against targets relevant to structurally similar tetrazoles (e.g., angiotensin II receptors, leukotriene pathways). Use in vitro assays:

- Receptor binding : Radioligand displacement assays (IC₅₀ determination) with HEK293 cells expressing human AT1 receptors .

- Enzyme inhibition : Measure activity against monoacylglycerol lipase (MAGL) using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising regioselectivity?

- Methodological Answer :

- Catalyst tuning : Replace Ru with Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance aryl-bromide reactivity. Optimize ligand (e.g., SPhos) and base (K₂CO₃ vs. Cs₂CO₃) .

- Solvent effects : Test DMF vs. THF for improved solubility of brominated intermediates. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .

- Scale-up challenges : Mitigate exothermicity using jacketed reactors with controlled cooling (0–5°C).

Q. What strategies resolve contradictions in crystallographic data for tetrazole derivatives?

- Methodological Answer :

- Disorder modeling : For bromine/methyl groups, apply PART and SIMU instructions in SHELXL to refine anisotropic displacement parameters .

- Twinned crystals : Use TWIN/BASF commands in SHELXL for datasets with >5% twinning. Validate with Hooft/Y statistics .

- Comparative analysis : Cross-reference with Cambridge Structural Database entries (e.g., CCDC 1456781 for similar tetrazole-phenyl motifs) .

Q. How does the 3-bromo-4-methylphenyl substituent influence reactivity in cross-dehydrogenative coupling (CDC) reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing bromo group directs electrophilic substitution at the para position, while the methyl group enhances steric hindrance. Test CDC with benzotriazole under tert-BuOOH (4 equiv., 100°C) to assess benzylic oxidation vs. coupling .

- Mechanistic probes : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for C–H abstraction pathways. Validate with kinetic isotope effect (KIE) studies .

Q. How can structure-activity relationships (SAR) be elucidated for this compound in enzyme inhibition?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with halide replacements (e.g., Cl, I) or methyl-to-ethyl modifications. Use parallel synthesis in 96-well plates .

- Biological profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays. Correlate IC₅₀ values with Hammett σ constants (ρ = 0.8–1.2 for electron-deficient aryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.